molecular formula C22H32N6O8S B14707404 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)guanidine;sulfuric acid CAS No. 23474-99-9

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)guanidine;sulfuric acid

Cat. No.: B14707404
CAS No.: 23474-99-9
M. Wt: 540.6 g/mol
InChI Key: OFXLSJJXQKLJSU-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)guanidine;sulfuric acid is a complex organic compound with a unique structure that includes a benzodioxepin ring and a guanidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)guanidine typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin with guanidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)guanidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)guanidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with various enzymes and receptors, potentially modulating their activity. The benzodioxepin ring may also contribute to the compound’s overall biological activity by interacting with different molecular sites.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol
  • 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
  • (2E)-3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-PROPENOIC ACID

Uniqueness

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)guanidine is unique due to the presence of both the benzodioxepin ring and the guanidine group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

CAS No.

23474-99-9

Molecular Formula

C22H32N6O8S

Molecular Weight

540.6 g/mol

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)guanidine;sulfuric acid

InChI

InChI=1S/2C11H15N3O2.H2O4S/c2*12-11(13)14-7-8-2-3-9-10(6-8)16-5-1-4-15-9;1-5(2,3)4/h2*2-3,6H,1,4-5,7H2,(H4,12,13,14);(H2,1,2,3,4)

InChI Key

OFXLSJJXQKLJSU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CN=C(N)N)OC1.C1COC2=C(C=C(C=C2)CN=C(N)N)OC1.OS(=O)(=O)O

Origin of Product

United States

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